2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione
Overview
Description
“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)isoindoline-1,3-dione” is a complex organic compound. It contains a boron atom, which is part of a 1,3,2-dioxaborolane ring that is substituted with two methyl groups . The compound also contains an isoindoline-1,3-dione group .
Chemical Reactions Analysis
The compound contains a boronic ester group, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in organic synthesis .Scientific Research Applications
Synthesis and Characterization
- Synthesis techniques for similar isoindoline-1,3-dione derivatives have been explored, focusing on the antimicrobial properties and structural characterizations using techniques like X-ray analysis and density functional theory (DFT) (Ghabbour & Qabeel, 2016).
- In another study, the synthesis of deeply colored polymers containing isoindoline-1,3-dione units was described, highlighting their solubility and molecular weight properties (Welterlich, Charov, & Tieke, 2012).
Molecular Docking and Antimicrobial Studies
- Research on similar compounds includes molecular docking and computational studies to evaluate their antimicrobial activities, providing insights into their potential medical applications (Aouine et al., 2011).
Herbicidal Activity
- Certain isoindoline-1,3-dione derivatives have been identified as inhibitors of protoporphyrinogen oxidase, a key target in herbicide development, indicating their potential use in agriculture (Huang et al., 2005).
Crystal Structure Analysis
- Studies have also been conducted on the crystal structure and DFT analysis of compounds containing tetramethyl-1,3,2-dioxaborolan-2-yl groups, contributing to the understanding of their physicochemical properties (P.-Y. Huang et al., 2021).
Anticancer Activity
- Some isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anticancer activities against human cell lines, suggesting potential therapeutic applications (Reja et al., 2021).
Green Chemistry Applications
- Innovative methods have been developed for the synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts, highlighting the potential for sustainable chemical synthesis (Journal et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkylbenzenes and alkyl or aryl alkynes and alkenes .
Mode of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The borylation and hydroboration reactions mentioned above could potentially affect various biochemical pathways, particularly those involving alkylbenzenes and alkyl or aryl alkynes and alkenes .
Result of Action
The formation of pinacol benzyl boronate and the interaction with alkyl or aryl alkynes and alkenes could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)10-7-11-19-14(20)12-8-5-6-9-13(12)15(19)21/h5-6,8-9H,7,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHLLKFVXQINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.